molecular formula C10H13NO B6260253 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1018638-76-0

6-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B6260253
CAS No.: 1018638-76-0
M. Wt: 163.22 g/mol
InChI Key: SQIOKIUOUDQCCQ-UHFFFAOYSA-N
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Description

6-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C10H13NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of an appropriate amine with formaldehyde and a phenol derivative. One common method is the Mannich reaction, where the amine, formaldehyde, and phenol undergo a condensation reaction to form the benzoxazine ring . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while nucleophilic substitution can introduce various functional groups into the benzoxazine ring .

Mechanism of Action

The mechanism of action of 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately causing cell death in rapidly dividing cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3,4-dihydro-2H-1,4-benzoxazine stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can enhance its binding affinity to molecular targets and improve its efficacy in various applications .

Properties

CAS No.

1018638-76-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-ethyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C10H13NO/c1-2-8-3-4-10-9(7-8)11-5-6-12-10/h3-4,7,11H,2,5-6H2,1H3

InChI Key

SQIOKIUOUDQCCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OCCN2

Purity

95

Origin of Product

United States

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